molecular formula C10H10N2O7 B2504174 4-(2,4-Dinitrophenoxy)butanoic acid CAS No. 2413896-31-6

4-(2,4-Dinitrophenoxy)butanoic acid

Cat. No.: B2504174
CAS No.: 2413896-31-6
M. Wt: 270.197
InChI Key: AFOQOBDTUVOROV-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)butanoic acid is an organic compound with the molecular formula C10H10N2O7 It is characterized by the presence of a butanoic acid moiety attached to a 2,4-dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)butanoic acid typically involves the reaction of 2,4-dinitrophenol with butanoic acid derivatives. One common method includes the esterification of 2,4-dinitrophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, forming 4-(2,4-diaminophenoxy)butanoic acid.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Dicarboxylic acids.

    Reduction: 4-(2,4-diaminophenoxy)butanoic acid.

    Substitution: Various substituted phenoxybutanoic acids.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenoxy)butanoic acid
  • 4-(2,4-Diaminophenoxy)butanoic acid
  • 4-(2,4-Difluorophenoxy)butanoic acid

Uniqueness

4-(2,4-Dinitrophenoxy)butanoic acid is unique due to the presence of two nitro groups on the phenoxy ring, which impart distinct chemical reactivity and biological activity compared to its analogs. The nitro groups enhance its oxidative potential and ability to participate in redox reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c13-10(14)2-1-5-19-9-4-3-7(11(15)16)6-8(9)12(17)18/h3-4,6H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOQOBDTUVOROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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